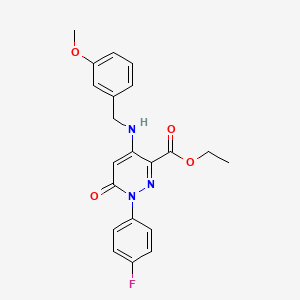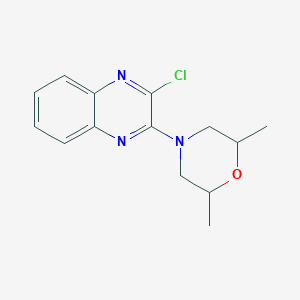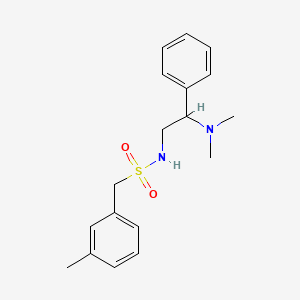![molecular formula C13H16N2O B2480276 N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide CAS No. 2411277-54-6](/img/structure/B2480276.png)
N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide, also known as DIPEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DIPEP is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide is not fully understood, but studies suggest that it may act by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. Inhibition of HDAC activity by N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide may lead to the re-expression of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide has also been shown to inhibit the activity of HDACs, leading to the re-expression of tumor suppressor genes. In vivo studies have shown that N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide has low toxicity and is well-tolerated in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using various methods. N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide has also been shown to have low toxicity and is well-tolerated in mice, making it a potential candidate for further preclinical studies. However, N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide has several limitations, including its limited solubility in water and its potential instability under certain conditions.
Direcciones Futuras
There are several future directions for the study of N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide. One direction is to further investigate its mechanism of action and how it inhibits the activity of HDACs. Another direction is to study the potential use of N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide in combination with other anticancer drugs. Additionally, further preclinical studies are needed to determine the safety and efficacy of N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide in vivo. Finally, the development of more efficient synthesis methods for N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide may also be a future direction for research.
Conclusion
In conclusion, N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide is a synthetic compound that has gained attention in the scientific community for its potential applications in medicinal chemistry as an anticancer agent. N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide can be synthesized using various methods and has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide has several advantages for use in lab experiments, including its low toxicity and well-tolerated nature in mice. However, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in vivo.
Métodos De Síntesis
N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide can be synthesized using several methods, including the reaction of 2-aminomethyl-1,3-dihydroisoindole with propargyl bromide followed by reaction with acryloyl chloride. Another method involves the reaction of 2-(1,3-dihydroisoindol-2-yl)ethanamine with propargyl alcohol followed by reaction with acryloyl chloride. Both methods result in the formation of N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide, a pale yellow solid with a melting point of 140-142°C.
Aplicaciones Científicas De Investigación
N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide has been studied for its potential applications in medicinal chemistry, specifically as an anticancer agent. In vitro studies have shown that N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide inhibits the growth of several cancer cell lines, including breast, lung, and colon cancer cells. N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-[2-(1,3-dihydroisoindol-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-13(16)14-7-8-15-9-11-5-3-4-6-12(11)10-15/h2-6H,1,7-10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMVZMHZAXAOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN1CC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2480202.png)

![7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B2480205.png)


![2-Amino-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile](/img/structure/B2480208.png)

![N-(4-chloro-2-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480211.png)
![N-(4-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2480212.png)

![N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2480214.png)